1-Butyl-3-[2-(dimethylamino)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-[2-(dimethylamino)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a butyl group and a dimethylaminoethyl group attached to the urea moiety
Vorbereitungsmethoden
The synthesis of 1-Butyl-3-[2-(dimethylamino)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of butyl isocyanate with 2-(dimethylamino)ethylamine under controlled conditions. The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate. Industrial production methods may involve the use of flow microreactor systems to ensure efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
1-Butyl-3-[2-(dimethylamino)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Esterification: It can participate in esterification reactions, forming esters in the presence of carboxylic acids and catalysts like dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-[2-(dimethylamino)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Butyl-3-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-[2-(dimethylamino)ethyl]urea can be compared with other similar compounds, such as:
1-tert-Butyl-3-[2-(dimethylamino)ethyl]urea: This compound has a tert-butyl group instead of a butyl group, which may influence its reactivity and applications.
1-ethyl-3-[2-(dimethylamino)ethyl]urea:
Eigenschaften
Molekularformel |
C9H21N3O |
---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-butyl-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C9H21N3O/c1-4-5-6-10-9(13)11-7-8-12(2)3/h4-8H2,1-3H3,(H2,10,11,13) |
InChI-Schlüssel |
VLFSUUBWJQWJKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.